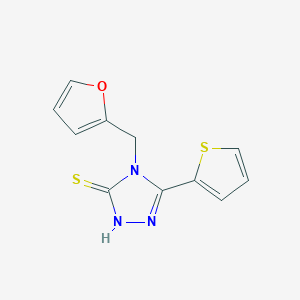

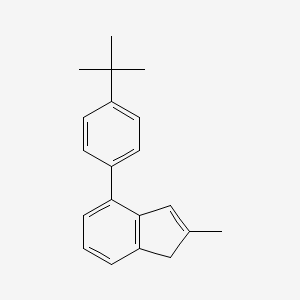

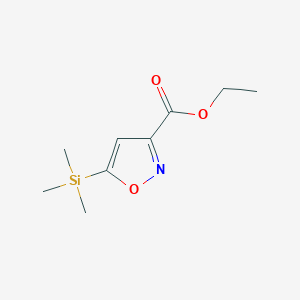

![molecular formula C7H11NO3 B1354025 2-[(Cyclobutylcarbonyl)amino]acetic acid CAS No. 604790-72-9](/img/structure/B1354025.png)

2-[(Cyclobutylcarbonyl)amino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of 2-[(Cyclobutylcarbonyl)amino]acetic acid is C7H11NO3 . Its molecular weight is 157.16714 .Chemical Reactions Analysis

Amino acids, including 2-[(Cyclobutylcarbonyl)amino]acetic acid, undergo reactions characteristic of carboxylic acids and amines . These reactions are particularly important in linking amino acids together to form peptides and proteins .科学的研究の応用

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature . For example, the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

2-Aminothiazole-Based Compounds in Drug Development

- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .

- Methods : The literature reports many synthetic pathways of these 2-aminothiazoles .

- Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

-

Microbial Response to Acid Stress: Mechanisms and Applications

- Application : Microorganisms encounter acid stress during multiple bioprocesses. They have developed a variety of resistance mechanisms to mitigate the damage caused by acidic environments. These mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .

- Methods : The acid tolerance mechanisms of microbial cells are studied using systems and synthetic biology technologies .

- Results : The combination of systems and synthetic biology technologies offers new and wide prospects for the industrial applications of microbial acid tolerance mechanisms .

-

Role of Ion Homeostasis in Adaptation and Tolerance to Acetic Acid Stress in Yeasts

- Application : Maintenance of asymmetric ion concentrations across cellular membranes is crucial for proper yeast cellular function. Disruptions of these ionic gradients can significantly impact membrane electrochemical potential and the balance of other ions, particularly under stressful conditions such as exposure to acetic acid .

- Methods : The mechanisms governing ion homeostasis, including H+, K+, Zn2+, Fe2+/3+, and acetate, in the context of acetic acid toxicity, adaptation, and tolerance are studied .

- Results : Regulation of ion fluxes is essential for effective yeast response and adaptation to acetic acid stress .

-

Organic Acid and Solvent Production: Acetic, Lactic, Gluconic, Succinic, and Polyhydroxyalkanoic Acids

- Application : Bacteria are effectively harnessed as biocatalysts to perform the synthesis of bulk organic acids and solvents. Prior to the development of the petroleum-based chemical industry, microbial fermentations of agricultural biomass were a major source of a number of useful bulk organic chemicals .

- Methods : Specific bacterial strains were selected from nature to produce commercially needed bulk chemicals such as lactic acid, acetic acid, acetone and butanol, and more recently gluconic acid and polyhydroxyalkanoates .

- Results : Using the tools of metabolic engineering, bacterial strains are being altered for production of propanediols, butanediol, and succinic acid at higher yields and productivity than are possible using natural strains .

-

- Application : The products of the reactions of α-amino acids with an aldehyde are the result of decarboxylation and/or deamination .

- Methods : The fraction of the products formed by each route is determined by the ratio of the rate of proton shift to the rate of decarboxylation .

- Results : There is an important biochemical counterpart of the deamination .

特性

IUPAC Name |

2-(cyclobutanecarbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6(10)4-8-7(11)5-2-1-3-5/h5H,1-4H2,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVSGQPWSIJBCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436305 |

Source

|

| Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclobutylcarbonyl)amino]acetic acid | |

CAS RN |

604790-72-9 |

Source

|

| Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

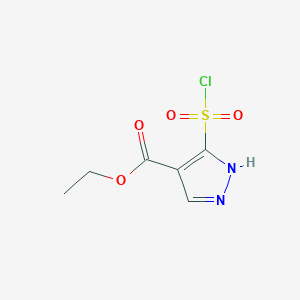

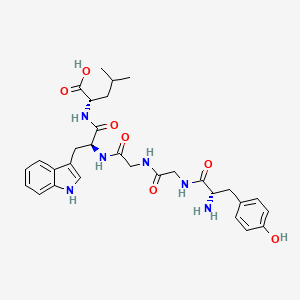

![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)

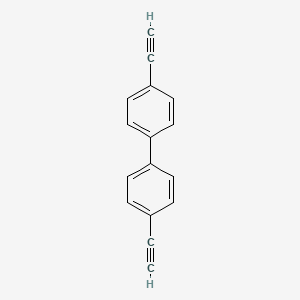

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)